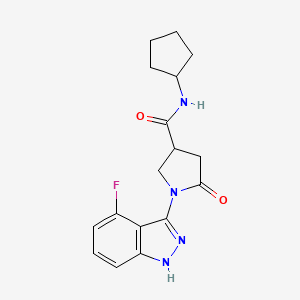
N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Batcho-Leimgruber method, which involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form an enamine intermediate.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by the reaction of a suitable nitrile oxide with an alkyne or alkene.
Coupling of Indole and Isoxazole Rings: The final step involves coupling the indole and isoxazole rings through an amide bond formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it into a more reduced form.
Substitution: The compound can undergo substitution reactions at the indole ring, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new drugs and therapeutic agents .
Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory, anticancer, and antimicrobial agent .
Industry: The compound is used in the development of agrochemicals and other industrial applications where indole derivatives are valuable .
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The isoxazole ring can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(1H-indol-6-yl)benzylpyridine-2,3-diamine: This compound also features an indole moiety and is studied for its biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
4-nitro-1H-indol-6-yl derivatives: These compounds have similar structural features and are studied for their potential biological activities.
Uniqueness: N-(1H-indol-6-yl)-3,5-dimethylisoxazole-4-carboxamide is unique due to the presence of both indole and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13N3O2 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-8-13(9(2)19-17-8)14(18)16-11-4-3-10-5-6-15-12(10)7-11/h3-7,15H,1-2H3,(H,16,18) |
InChI Key |
GHEDTAGLZPMYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12175208.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175222.png)

![N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12175234.png)
![(2E)-3-(4-methoxyphenyl)-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}prop-2-enamide](/img/structure/B12175243.png)
methanone](/img/structure/B12175247.png)
![1-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B12175248.png)
![Methyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12175249.png)
![N-cyclohexyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175257.png)
![1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12175268.png)

![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12175283.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B12175290.png)
